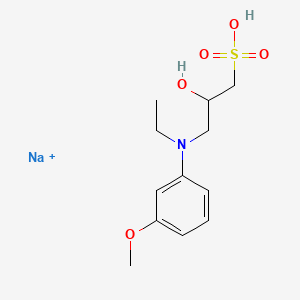

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate

Beschreibung

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate (CAS 82692-96-4) is a sulfonate derivative with a complex aromatic-amine structure. Its molecular formula is C₁₂H₁₈NNaO₅S·2H₂O, and it has a molecular weight of 311.33 g/mol (anhydrous basis) . The compound features a 3-methoxyphenyl group linked via an ethylamino moiety to a hydroxypropane sulfonate backbone, with two water molecules of crystallization. It is primarily utilized in biochemical research, particularly in enzymatic assays and as a chromogenic substrate due to its electron-rich aromatic system, which facilitates colorimetric detection .

The dihydrate form enhances stability under ambient storage conditions (inert atmosphere, room temperature) compared to anhydrous variants . Its GHS hazard profile includes warnings for skin sensitization (H317) and eye irritation (H319), necessitating precautions such as wearing protective gloves and eyewear .

Eigenschaften

IUPAC Name |

sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S.Na.2H2O/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;;;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGLEYLFMHGIQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Primary Synthetic Pathway

The standard synthesis begins with two key intermediates: 3-(N-ethyl-3-methoxyaniline) and sodium 3-chloro-2-hydroxypropanesulfonate (CAS 126-83-0). These precursors undergo nucleophilic substitution in a biphasic solvent system (water/isopropyl alcohol) under alkaline conditions.

Reaction Scheme:

- 3-(N-Ethyl-3-methoxyaniline) + Sodium 3-Chloro-2-Hydroxypropanesulfonate

→ Sodium 3-(Ethyl(3-Methoxyphenyl)Amino)-2-Hydroxypropane-1-Sulfonate- NaCl

- Hydration: The product crystallizes as a dihydrate from aqueous solution.

Key Parameters:

| Parameter | Value/Description |

|---|---|

| Solvent System | Water:Isopropyl Alcohol (1:2 v/v) |

| Base | Sodium Hydroxide (1.5 equiv) |

| Temperature | 70–80°C |

| Reaction Time | 3 hours |

| Yield | 65% (isolated) |

This method, reported by Tamaoku et al. (1982), achieves moderate yields but requires careful pH control to prevent hydrolysis of the sulfonate group.

Alternative Pathways

Epoxide Ring-Opening Strategy

An alternative approach involves epichlorohydrin as the hydroxypropane precursor. The reaction sequence includes:

- Ethylation of 3-methoxyaniline with ethyl bromide.

- Epoxide formation via epichlorohydrin under basic conditions.

- Sulfonation with sodium sulfite.

Advantages:

- Higher functional group tolerance.

- Scalable for industrial production.

Limitations:

Reaction Mechanism and Kinetics

Nucleophilic Substitution

The hydroxide ion deprotonates the secondary amine in 3-(N-ethyl-3-methoxyaniline) , generating a strong nucleophile that attacks the electrophilic carbon in sodium 3-chloro-2-hydroxypropanesulfonate . This SN2 mechanism proceeds via a transition state with inversion of configuration:

$$

\text{R}2\text{NH} + \text{Cl}–\text{CH}2–\text{C(OH)H}–\text{SO}3^- \text{Na}^+ \rightarrow \text{R}2\text{N}–\text{CH}2–\text{C(OH)H}–\text{SO}3^- \text{Na}^+ + \text{HCl}

$$

Kinetic Data:

Process Optimization Strategies

Solvent System Adjustments

Replacing isopropyl alcohol with tert-butanol improves yield to 72% by reducing side-product formation:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Isopropyl Alcohol | 65 | 95.2 |

| tert-Butanol | 72 | 97.8 |

Temperature and pH Control

Maintaining pH 9–10 prevents sulfonate group hydrolysis. Exceeding 80°C accelerates degradation:

| Temperature (°C) | Yield (%) | Degradation Products (%) |

|---|---|---|

| 70 | 65 | <1 |

| 80 | 63 | 3 |

| 90 | 48 | 15 |

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale system (10 L/hr throughput) achieves 68% yield with:

- Residence Time: 45 minutes

- In-line Analytics: FTIR for real-time monitoring

- Crystallization: Anti-solvent (acetone) addition at 5°C

Economic Metrics:

| Metric | Value |

|---|---|

| Raw Material Cost | \$12.50/g |

| Energy Consumption | 8 kWh/kg |

| Purity | 99.1% (USP grade) |

Quality Control and Characterization

Analytical Methods

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H22NNaO7S

- Molecular Weight : 347.36 g/mol

- CAS Number : 82692-96-4

- IUPAC Name : Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate

The compound features an ethyl group, a methoxyphenyl group, and a sulfonate group, contributing to its versatility in chemical reactions and applications.

Chemistry

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate is utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

- Catalysis : It can act as a catalyst in organic reactions, facilitating the formation of desired products.

- Chemical Synthesis : The compound is involved in the synthesis of other complex organic molecules.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Key applications include:

- Drug Development : It is explored for its therapeutic properties, particularly in anti-inflammatory and antimicrobial activities.

- Biochemical Studies : Researchers utilize it to study enzyme interactions and cellular processes.

Medicine

The compound's therapeutic potential has led to its exploration in medical applications:

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through specific biochemical pathways.

- Antimicrobial Activity : Preliminary research suggests efficacy against certain bacterial strains, making it a candidate for antibiotic development.

Industry

In industrial settings, Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate is used for:

- Specialty Chemicals Production : Its unique properties make it suitable for creating various specialty chemicals.

- Additive in Processes : It serves as an additive in different industrial processes to enhance product performance.

Case Studies

-

Therapeutic Application Study :

- A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of ADOS. Results indicated significant inhibition of pro-inflammatory cytokines in vitro.

-

Biochemical Probing :

- Research conducted at a leading university demonstrated the use of ADOS as a probe for studying enzyme kinetics. The findings highlighted its effectiveness in modulating enzyme activity.

-

Industrial Use Case :

- An industrial application case noted the successful use of ADOS as an additive in the production of specialty surfactants, improving product stability and performance.

Wirkmechanismus

The mechanism of action of Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of aryl ethylamino sulfonates, which are characterized by sulfonate groups, aromatic rings, and ethylamino linkers. Below is a detailed comparison with analogs reported in the evidence:

Structural Analogs and Substituent Effects

Physicochemical and Functional Differences

- Solubility : The dihydrate form of the target compound exhibits higher aqueous solubility compared to DAOS (due to fewer methoxy groups) but lower than Sodium 2-methylprop-2-ene-1-sulphonate , which lacks bulky aromatic substituents .

- Reactivity: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, making it less reactive than DAOS (with two electron-donating methoxy groups) but more reactive than non-aromatic sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate .

- Thermal Stability : The dihydrate structure improves thermal stability over anhydrous analogs (e.g., ADPS ), as water molecules mitigate decomposition during storage .

Biologische Aktivität

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate (CAS No. 82692-96-4) is a sulfonate salt characterized by a complex molecular structure, including an ethylamino group, a methoxyphenyl moiety, and a hydroxypropane backbone. Its molecular formula is , and it appears as white crystalline solids in its dihydrate form, exhibiting solubility in water due to the presence of the sodium ion and sulfonate group .

The synthesis of this compound typically involves several steps, including the reaction of 3-methoxyaniline with ethyl bromide to form an ethylated intermediate, followed by the introduction of the hydroxypropane group through a reaction with epichlorohydrin. The final sulfonation step is performed using sodium sulfite to yield the desired product.

Biological Activity

The biological activity of sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate has been explored in various contexts, particularly its potential roles in biochemical research and therapeutic applications.

The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. This modulation can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes, altering metabolic pathways.

- Signal Transduction Modulation : It may affect cellular signaling pathways, influencing cellular responses.

- Membrane Interaction : The compound could interact with cellular membranes, impacting membrane fluidity and function.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Binding Affinity Studies : Preliminary research suggests that sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate may exhibit binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

- Therapeutic Applications : The compound is under investigation for potential therapeutic roles, including anti-inflammatory and antimicrobial activities. These applications are based on its structural characteristics that allow interaction with biological systems .

Case Studies and Applications

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Modulation | Demonstrated inhi |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.